Modiolide A

Description

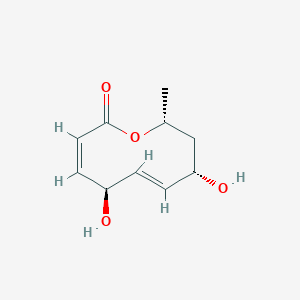

Structure

3D Structure

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(2R,4S,5E,7R,8Z)-4,7-dihydroxy-2-methyl-2,3,4,7-tetrahydrooxecin-10-one |

InChI |

InChI=1S/C10H14O4/c1-7-6-9(12)3-2-8(11)4-5-10(13)14-7/h2-5,7-9,11-12H,6H2,1H3/b3-2+,5-4-/t7-,8-,9-/m1/s1 |

InChI Key |

MKPZLFSGCUYQEY-JKPBTABPSA-N |

SMILES |

CC1CC(C=CC(C=CC(=O)O1)O)O |

Isomeric SMILES |

C[C@@H]1C[C@@H](/C=C/[C@H](/C=C\C(=O)O1)O)O |

Canonical SMILES |

CC1CC(C=CC(C=CC(=O)O1)O)O |

Synonyms |

modiolide A |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Modiolide a

Spectroscopic Analysis for Modiolide A Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, functional groups, and connectivity within a molecule vanderbilt.edunih.govlibretexts.orgresearchgate.net. For this compound, various NMR experiments, including 1D (¹H, ¹³C) and 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, are employed researchgate.netscielo.br. These experiments help in assigning specific atoms and understanding their spatial relationships. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining relative stereochemistry by identifying through-space correlations between protons researchgate.net. HMBC (Heteronuclear Multiple Bond Correlation) correlations, for example, from H-4 to the carbonyl carbon at 171.6 ppm, helped establish the location of an acetyl group in a related compound, demonstrating the power of HMBC in structural assignments researchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass Spectrometry (MS) is vital for determining the molecular weight and, consequently, the molecular formula of a compound bu.edu.egepfl.chlibretexts.org. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule researchgate.netscielo.brbu.edu.eglibretexts.org. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, researchers can deduce the molecular formula. For this compound, HRMS data has been instrumental in confirming its molecular formula, with reported signals consistent with formulas like C₁₂H₁₄O₅ researchgate.net. The precise mass measurements from HRMS are critical for distinguishing between compounds with very similar nominal masses but different elemental compositions libretexts.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH₂) groups itwreagents.commrclab.comdrawellanalytical.comresearchgate.net. This technique is invaluable for identifying the presence of key functional moieties within this compound. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, is sensitive to electronic transitions within molecules, particularly those involving conjugated systems, double bonds, and aromatic rings itwreagents.commrclab.comresearchgate.netazooptics.com. While UV-Vis spectroscopy may offer less detailed functional group information compared to IR, it can indicate the presence of chromophores and provide insights into the electronic structure and conjugation within this compound. The combined use of IR and UV-Vis spectroscopy offers a complementary approach to fully characterize the functional group composition of the compound drawellanalytical.com.

Determination of Absolute and Relative Stereochemistry of this compound

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critical for its properties and biological activity ox.ac.ukunacademy.comwiley-vch.delibretexts.org. Both relative and absolute stereochemistry of this compound have been subjects of investigation.

X-ray Crystallography Applications

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute and relative stereochemistry azom.comanton-paar.comthepharmajournal.comazolifesciences.comresearchgate.net. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be analyzed to reconstruct the electron density map and, subsequently, the molecular structure at atomic resolution azom.comanton-paar.comazolifesciences.com. While specific X-ray crystallographic data for this compound is not detailed in the provided snippets, it is a standard technique for confirming the stereochemical assignments made by other methods, especially when suitable crystals can be obtained unacademy.comwiley-vch.deazom.com.

Chiroptical Methods (e.g., Exciton Chirality Method, Optical Rotation)

Chiroptical methods, such as optical rotation (OR) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules, particularly when X-ray crystallography is not feasible researchgate.netmpg.defrontiersin.orgnih.gov. Optical rotation measures the extent to which a chiral compound rotates plane-polarized light frontiersin.org. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing spectral data that can be compared with theoretical calculations to assign absolute configurations researchgate.netmpg.denih.gov. The Exciton Chirality Method (ECM) is a specific application of chiroptical spectroscopy used to determine the absolute configuration of molecules containing two or more chromophores that interact nih.govresearchgate.net. For this compound and related compounds, ECD spectral analysis, along with optical rotation data, has been used to deduce stereochemical assignments researchgate.netscielo.br. Furthermore, computational methods, such as DP4+ NMR calculations, have also been employed in conjunction with spectroscopic data to confirm absolute configurations researchgate.net.

Compound List:

this compound

Modiolide B

Modiolin

Modiolide D

Modiolide E

(R)-6-hydroxy-2-methyl-4-chromanone

Biosynthetic Pathway Investigations of Modiolide a

Proposed Polyketide Biosynthesis of Modiolide A

This compound belongs to the class of macrolides, which are a significant group of polyketides mdpi.comresearchgate.netresearchgate.net. Polyketides are a diverse array of secondary metabolites synthesized by microorganisms and plants, characterized by their assembly from simple acyl-CoA thioester building blocks through a series of iterative Claisen condensation reactions mdpi.complos.orgresearchgate.net. The fundamental precursors for this process are typically acetyl-CoA and malonyl-CoA, which are condensed by polyketide synthases (PKSs) plos.orgresearchgate.netscielo.br.

The biosynthesis of this compound is proposed to follow the acetate (B1210297) pathway scielo.br. This pathway involves the sequential addition of two-carbon units (derived from acetyl-CoA) and three-carbon units (derived from malonyl-CoA) to a growing polyketide chain plos.orgresearchgate.net. The PKS enzymes orchestrate these condensation reactions, often incorporating reduction, dehydration, and oxidation steps to shape the nascent polyketide backbone. The resulting linear poly-β-keto chain then undergoes cyclization and further modifications to yield the final macrolide structure of this compound scielo.brrsc.org.

Table 1: General Polyketide Biosynthesis Precursors

| Precursor | Origin/Role |

| Acetyl-CoA | Initiator unit, provides 2-carbon units |

| Malonyl-CoA | Extender unit, provides 2-carbon units after decarboxylation |

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for the synthesis of polyketides are typically organized into contiguous units known as biosynthetic gene clusters (BGCs) nih.govfrontiersin.orgrsc.org. These BGCs encode the core polyketide synthases (PKSs) as well as tailoring enzymes that modify the polyketide backbone researchgate.netrsc.orgtandfonline.com. While specific gene clusters directly responsible for this compound biosynthesis have not been exhaustively detailed in the provided literature, the presence of PKS genes in the genomes of organisms producing this compound is implied mdpi.comresearchgate.netresearchgate.netscielo.br. Research into fungal secondary metabolism increasingly relies on genome mining to identify and characterize these BGCs, which are crucial for understanding and potentially manipulating the production of natural products nih.govfrontiersin.orgrsc.orgbiorxiv.orgnih.gov. The identification of these clusters is a critical step towards elucidating the complete biosynthetic pathway and enabling heterologous expression studies.

Enzymatic Mechanisms Involved in this compound Formation

The enzymatic machinery driving polyketide biosynthesis, including that of this compound, primarily involves large, multi-domain enzymes known as polyketide synthases (PKSs) mdpi.complos.orgresearchgate.net. These PKSs are modular enzymes, with each module typically responsible for one round of chain elongation. Key domains within a PKS module include:

Ketosynthase (KS): Catalyzes the Claisen condensation reaction.

Acyltransferase (AT): Selects and loads the appropriate acyl-CoA starter and extender units onto the ACP domain.

Acyl Carrier Protein (ACP): Acts as a swinging arm to shuttle the growing polyketide chain between catalytic domains.

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): These domains are involved in reducing the β-keto group, dehydrating the resulting β-hydroxy group, and reducing the α,β-double bond, respectively, leading to varying degrees of saturation in the polyketide chain.

For macrolides like this compound, the formation of the characteristic lactone ring is a crucial step. This intramolecular ester bond formation is typically catalyzed by a thioesterase (TE) domain, which is often the final domain in a PKS module, or by a condensation (C) domain during product release rsc.org. These domains facilitate the nucleophilic attack of a hydroxyl group onto an esterified growing chain, closing the ring structure rsc.org.

Table 2: Key Polyketide Synthase (PKS) Domains and Their Functions

| PKS Domain | Primary Function |

| KS | Catalyzes the condensation of extender units with the growing polyketide chain. |

| AT | Selects and transfers acyl-CoA precursors (e.g., malonyl-CoA) to the ACP domain. |

| ACP | Carries the growing polyketide chain and delivers it to the catalytic domains. |

| KR | Reduces the β-keto group to a β-hydroxy group. |

| DH | Dehydrates the β-hydroxy group to form an α,β-unsaturated carbonyl. |

| ER | Reduces the α,β-unsaturated carbonyl to a saturated carbonyl. |

| TE | Catalyzes the release of the final polyketide product, often via cyclization (e.g., macrolactonization). |

| C Domain | Involved in esterification or amidation during chain elongation or product release in some PKS architectures. |

Precursor Incorporation Studies for Pathway Elucidation

Precursor incorporation studies are a vital technique for elucidating the biosynthetic pathways of natural products. This method involves feeding a microorganism with isotopically labeled precursors and then analyzing the resulting metabolites for the incorporation of these labels, typically using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov.

For polyketides, studies often involve the incorporation of labeled acetate ([¹³C]-acetate) or malonyl-CoA to trace the origin of the carbon atoms in the final product researchgate.net. While specific published precursor incorporation studies directly detailing the biosynthesis of this compound are not extensively detailed in the provided snippets, the general principle applies. The known building blocks of polyketides, acetyl-CoA and malonyl-CoA, are the primary candidates for such studies plos.orgresearchgate.netscielo.br. By feeding labeled versions of these precursors to producing organisms like Periconia siamensis or Microsphaeropsis arundinis, researchers can confirm the polyketide origin and map the assembly of the this compound skeleton. For instance, studies on related macrolides have utilized labeled acetate and ¹⁸O₂ gas to understand oxygenation patterns and biosynthetic routes researchgate.net.

Chemical Synthesis Strategies for Modiolide a and Its Analogues

Total Synthesis Approaches to Modiolide A

Key Methodologies for Macrocycle Formation

Lactonization Protocols

The formation of the 10-membered lactone ring is a pivotal step in the synthesis of this compound. Macrolactonization, the process of forming a large cyclic ester, often requires specific reagents and conditions to overcome entropic barriers and achieve high yields. Among the various methods available for macrolactone formation, the Yamaguchi esterification has proven to be a versatile and effective strategy for constructing macrocycles, including those found in natural products like this compound acs.orgacs.orgresearchgate.netresearchgate.net. This method typically involves activating the carboxylic acid with 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) nih.gov. Other macrolactonization techniques, such as the Corey-Nicolaou lactonization, have also been utilized in the synthesis of related macrolides acs.org. The success of these protocols often depends on the conformation of the seco-acid precursor and the choice of activating agents and reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Carbon-Carbon Bond Forming Reactions

Nozaki-Hiyama-Kishi (NHK) Reaction: The intramolecular Nozaki-Hiyama-Kishi (NHK) coupling reaction has been instrumental in the synthesis of 10-membered lactones, including this compound acs.orgresearchgate.netacs.org. This chromium-mediated coupling reaction is particularly effective for forming carbon-carbon bonds in macrocyclization strategies, enabling the closure of large rings rsc.orgharvard.edu. The NHK reaction typically involves the coupling of an vinyl or aryl halide with an aldehyde or ketone, facilitated by a stoichiometric or catalytic amount of chromium(II) chloride, often in the presence of a nickel co-catalyst harvard.edu. Its application in the synthesis of this compound has been reported, contributing to the efficient assembly of its core structure researchgate.netacs.org.

Wittig Olefination: The Wittig reaction, or Wittig olefination, is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones using phosphonium (B103445) ylides wikipedia.orgharvard.edualevelchemistry.co.ukresearchgate.net. This reaction is widely employed in the total synthesis of natural products to introduce specific double bonds with controlled stereochemistry (E or Z isomers), depending on the nature of the ylide and reaction conditions wikipedia.orgresearchgate.netresearchgate.net. While specific details of its application in this compound's total synthesis are not extensively detailed in all sources, it remains a fundamental tool for building the unsaturated segments of complex molecules like this compound wikipedia.orgresearchgate.net.

Oxygenation and Functionalization Reactions

Introducing oxygen functionalities and establishing correct stereochemistry are critical aspects of this compound synthesis.

Synthetic Routes to this compound Analogues and Derivatives

The exploration of this compound's biological activity and the development of improved therapeutic agents often necessitate the synthesis of its analogues and derivatives.

Design Principles for Structural Modifications and Chemical Diversification

The design of this compound analogues typically follows principles aimed at understanding structure-activity relationships (SAR) and enhancing desirable properties. Modifications often target specific functional groups or stereocenters within the molecule. For example, altering the hydroxyl groups, modifying the ester linkage, or changing the configuration of chiral centers can lead to compounds with altered biological profiles beilstein-journals.orgmdpi.com. Chemical diversification strategies involve introducing various substituents or functional groups to probe interactions with biological targets. This systematic modification allows researchers to identify key structural features responsible for the compound's activity and to optimize its potency, selectivity, and pharmacokinetic properties.

Semi-Synthetic Derivatization Approaches for Bioactivity Enhancement

Semi-synthesis, the chemical modification of naturally occurring compounds, offers a practical route to generate diverse libraries of analogues. This approach leverages the often complex and stereochemically rich structures of natural products as starting points, reducing the synthetic burden compared to de novo total synthesis researchgate.netnih.govpreprints.org. For this compound, semi-synthetic approaches could involve selective acylation, alkylation, or oxidation of its existing functional groups. Such modifications can lead to improved bioavailability, enhanced potency, or reduced toxicity compared to the parent natural product beilstein-journals.orgresearchgate.netnih.gov. For instance, in related macrolides, acylation of hydroxyl groups has been shown to enhance cytotoxic and nematicidal activities, demonstrating the potential of semi-synthetic strategies for bioactivity enhancement beilstein-journals.org. While specific semi-synthetic derivatives of this compound are not extensively detailed in the provided search results, the general principles of modifying natural products are well-established and applicable researchgate.netnih.gov.

Compound List:

this compound

Vittarilide-A

Tuckolide

Herbarumin III

Decarestrictine D

Phytotoxic compounds

Mueggelone

Microcarpalide

Sch 642305

Achaetolide

Mohangic acids A−E

Phomolide B

Amberketal

Nhatrangin A

Chelonin B

(+)-Nootkatone

Peribysins A, B, C, D, F, G

Diplodialides C and D

Erythronolide A

Erythromycin A

Erythronolide B

Palytoxin

Stagonolide B

Stagonolide E

Stagonolide D

Stagonolide F

Stagonolide G

Stagonolide H

Stagonolide I

Phyllostictines B, C, D

Massarilactones E, F, G, H

Cytospolides

Phorboxazole A

Decytosporides A

Aspergillide

Ecteinascidins

Mechanistic Elucidation of Modiolide a Bioactivity

Identification of Cellular Targets and Molecular Interactions

Research has indicated that Modiolide A exhibits significant effects on the motility of fungal zoospores. Specifically, it has been shown to impair Phytophthora capsici by causing the destruction of 100% of its zoospore motility within 30 minutes at a concentration of 0.5 µg/mL researchgate.net. This potent effect on zoospore motility suggests a direct interaction with cellular components or processes critical for flagellar function, membrane integrity, or energy production within these motile stages of the fungus.

While this specific effect on zoospore motility has been observed, the precise cellular targets or molecular interactions responsible for this phenomenon have not been definitively identified. The broader literature concerning these types of natural products often notes that the specific mechanisms of action and cellular targets remain undefined, necessitating further investigation to elucidate these interactions researchgate.netnih.govresearchgate.netmdpi.com. Beyond zoospore motility, this compound has also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against other fungal species, but the specific molecular targets for these activities are also not yet characterized researchgate.netscialert.netmdpi.commdpi.com.

Investigation of Biochemical Pathway Perturbations

To date, specific biochemical pathways that are perturbed by this compound have not been detailed in the scientific literature. The current understanding points to a general lack of defined mechanisms for many of the observed bioactivities of this compound and related compounds researchgate.netnih.govresearchgate.netmdpi.com. Future research may focus on transcriptomic, proteomic, or metabolomic studies to identify specific cellular processes or metabolic pathways that are altered upon exposure to this compound.

Hypotheses for this compound's Mode of Action (e.g., zoospore motility inhibition)

The most prominent hypothesis regarding this compound's mode of action stems from its observed impact on fungal zoospores.

Zoospore Motility Inhibition: The rapid and complete inhibition of Phytophthora capsici zoospore motility at low concentrations suggests that this compound may target essential components of the zoospore's locomotion apparatus or cellular signaling pathways that regulate movement. This effect is a key area of interest for understanding its antifungal potential, particularly against oomycetes and other zoosporic pathogens.

General Antimicrobial Activity: For its antibacterial and antifungal effects against organisms like Micrococcus luteus, Neurospora crassa, Bacillus cereus, and Listeria monocytogenes, the mode of action is largely undefined. It is hypothesized that it may disrupt cell wall or cell membrane integrity, interfere with essential metabolic enzymes, or inhibit nucleic acid or protein synthesis, as is common for many macrolide antibiotics, though specific evidence for this compound is lacking mdpi.commdpi.comcreative-biolabs.com.

Phytotoxicity: this compound has also demonstrated phytotoxicity against Cirsium arvense at a concentration of 1 mg/mL, suggesting potential disruption of plant cellular processes or growth regulation acs.orgresearchgate.net.

Table 1: Observed Antimicrobial Activities of this compound

| Microorganism | Activity/Effect | Concentration/MIC | Reference |

| Phytophthora capsici (zoospores) | Zoospore motility inhibition (100% destruction) | 0.5 µg/mL (30 min) | researchgate.net |

| Colletotrichum nicotianae | Growth inhibition (selective, total) | Not specified | acs.org |

| Neurospora crassa | Antifungal activity | MIC = 33.3 mg/mL | researchgate.netmdpi.com |

| Micrococcus luteus | Antibacterial activity | MIC = 16.7 mg/mL | researchgate.netmdpi.com |

| Bacillus cereus | Antibacterial activity | MIC = 3.12 µg/mL | scialert.netmdpi.com |

| Listeria monocytogenes | Antibacterial activity | MIC = 6.25 µg/mL | scialert.netmdpi.com |

| MRSA | Antibacterial activity | MIC = 25 µg/mL | scialert.netmdpi.come-nps.or.kr |

| Pseudomonas aeroginosa | Antibacterial activity | MIC = 12.5 µg/mL | scialert.netmdpi.com |

Table 2: Phytotoxicity of this compound

| Plant Species | Effect | Concentration | Reference |

| Cirsium arvense | Phytotoxic | 1 mg/mL | acs.orgresearchgate.net |

Comparative Mechanistic Studies with Related Macrolides

Furthermore, other macrolides and related compounds, such as curvularin (B155139) and (S)-dehydrocurvularin, have also been reported to affect the motility of Phytophthora capsici zoospores, similar to this compound mdpi.commdpi.com. General macrolides are known to influence immunological mechanisms by inhibiting neutrophil function and modulating cytokine production, but these broad effects have not been specifically attributed to this compound in comparative mechanistic studies frontiersin.org. The lack of detailed mechanistic comparisons highlights an area for future research to understand how this compound's specific structural features contribute to its biological effects relative to other macrolide compounds.

Structure Activity Relationship Sar Investigations of Modiolide a

Impact of Macrolactone Core Modifications on Biological Activity

The fundamental structural feature of Modiolide A is its 10-membered macrolactone ring researchgate.net. In related nonenolide compounds, the presence of a carbonyl group at the C-7 position has been identified as a key feature contributing to general toxicity mdpi.com. Studies on other nonenolides have indicated that modifications to the core structure can significantly alter bioactivity. For instance, the oxidation of a hydroxyl group at C-7 in compounds like stagonolide (B1260407) A leads to broader toxicity against various cell types and microorganisms, whereas non-oxidized analogs show limited non-target activity researchgate.netmdpi.com. Furthermore, alterations at the C-2 to C-4 positions of the macrolactone ring, or replacing the C-9 propyl substituent with a methyl group in related structures, have been shown to result in a loss of phytotoxic activity, highlighting the importance of the intact macrolactone core and specific substituents for maintaining biological efficacy mdpi.com.

Influence of Side Chain Variations on Bioactivity Profile

The side chains attached to the macrolactone core play a critical role in modulating the bioactivity profile of nonenolides. For some related compounds, the length of the aliphatic side chain, which influences lipophilicity, has been found to be important for cytotoxicity cmfri.org.in. While the specific configuration of the propyl chain at C-9 in certain stagonolides did not appear to be critical for their phytotoxic activity, other studies on different nonenolides suggest that the presence and nature of side chains, such as a geranyl side chain, can significantly impart phytotoxicity rsc.orgmdpi.com. These findings suggest that variations in side chain length, branching, and functionalization can fine-tune the interaction of this compound with its biological targets.

Role of Stereochemistry in this compound's Biological Effects

Stereochemistry is a paramount factor in determining the biological activity of natural products, including this compound. Biological systems, such as enzymes and receptors, are highly stereoselective, meaning they often interact preferentially with specific stereoisomers nih.govsolubilityofthings.comscribd.comijpsjournal.com. For related nonenolides, research has indicated that stereochemistry at specific centers can influence activity; for example, compounds with an 'S' configuration at C-7 were found to be more phytotoxic than their 'R' counterparts researchgate.netmdpi.com. The precise determination of the absolute configuration of this compound and its potential stereoisomers is therefore essential for comprehensive SAR studies and for understanding its mechanism of action nih.govresearchgate.net.

Computational Approaches to this compound SAR (e.g., Quantitative Structure-Activity Relationships - QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a powerful computational methodology used to predict the biological properties of molecules based on their chemical structures nih.gov. QSAR models are developed by correlating molecular descriptors (quantifiable structural features) with observed biological activities toxicology.org. While specific QSAR studies focused solely on this compound were not extensively detailed in the reviewed literature, this approach is widely applied in the study of natural products, including other nonenolides, to identify key structural features that drive activity researchgate.netnih.govnih.govmdpi.comresearchgate.net. The general QSAR workflow involves generating molecular descriptors, selecting relevant ones, statistically mapping them to an endpoint, validating the model, and applying it for prediction toxicology.org. Computational methods like QSAR are instrumental in guiding the design of novel analogs with enhanced or modified biological profiles.

Compound Activity Summary Table

Future Directions and Emerging Research Perspectives in Modiolide a Chemistry and Biology

Advancements in Asymmetric Synthesis Methodologies for Complex Macrolides

The intricate structure of Modiolide A, characterized by multiple stereocenters and a macrolactone ring, presents a significant challenge for total synthesis. Future research will likely focus on developing more efficient and stereoselective synthetic methodologies to overcome these complexities. Emerging strategies may include the application of novel catalytic systems, such as advanced organocatalysts or transition metal catalysts, to achieve precise control over stereochemistry and improve reaction yields . The integration of flow chemistry and continuous manufacturing techniques offers a promising avenue for scaling up complex syntheses, enhancing reaction control, and improving safety and sustainability compared to traditional batch processes benthamdirect.comresearchgate.netscielo.brscispace.com. Furthermore, the exploration of C-H activation and other late-stage functionalization strategies could streamline synthetic routes by enabling direct modification of complex scaffolds, thereby reducing the number of synthetic steps required. The development of more robust protecting group strategies and convergent synthesis approaches will also be crucial for the efficient construction of this compound and its analogs.

| Emerging Synthetic Strategy | Key Advantage | Potential Application to this compound Synthesis |

| Advanced Asymmetric Catalysis | Enhanced stereoselectivity, reduced waste | Precise control of multiple stereocenters |

| Flow Chemistry/Continuous Flow | Improved reaction control, scalability, safety | Efficient and scalable production of intermediates |

| C-H Functionalization | Direct bond formation, fewer synthetic steps | Streamlining complex molecule assembly |

| Novel Protecting Group Strategies | Improved functional group tolerance and deprotection | Facilitating multi-step synthetic routes |

Exploration of Novel Biological Targets for this compound

Understanding the precise molecular targets and mechanisms of action of this compound is critical for fully realizing its therapeutic potential. Future research will likely employ a combination of cutting-edge techniques to identify and validate these targets. Phenotypic screening, which assesses the observable effects of a compound on biological systems, remains a powerful approach, particularly for complex molecules or diseases with poorly understood molecular underpinnings wikipedia.orgpfizer.comnih.govtechnologynetworks.com. Advances in high-content imaging and automated analysis are enhancing the efficiency and depth of phenotypic screens. Following a phenotypic hit, target deconvolution strategies will be paramount. These may include chemical probe-based methods such as affinity-based chemoproteomics (e.g., affinity chromatography, photoaffinity labeling) and activity-based protein profiling (ABPP), which leverage modified ligands to capture and identify protein targets rsc.orgnomuraresearchgroup.comdrughunter.commdpi.comrsc.org. Label-free methods like thermal stability profiling (e.g., CETSA) also offer direct ways to identify targets without chemical modification drughunter.com. Computational approaches, including virtual screening and machine learning, will play an increasingly important role in predicting potential targets and prioritizing experimental validation mdpi.comcam.ac.uk. Exploring this compound's interactions with novel biological targets could reveal new therapeutic applications or lead to the design of more potent analogs.

| Potential Biological Target Class | Rationale for Exploration with this compound | Emerging Target Identification Approach |

| Kinases | Common targets for cytotoxic/cytostatic agents | Target-based screening, chemoproteomics |

| Epigenetic Modulators | Influence on gene expression and cellular fate | High-content screening, ChIP-seq |

| Protein-Protein Interaction (PPI) Modulators | Regulation of complex signaling pathways | Affinity pull-downs, SPR, chemical proteomics |

| Ion Channels | Crucial for cellular signaling and homeostasis | Patch-clamp electrophysiology, phenotypic assays |

Potential for Biosynthetic Pathway Engineering and Heterologous Expression for Optimized Production

The natural abundance of this compound may be limited, making efficient production a key area for future research. Metabolic engineering and synthetic biology offer powerful tools to overcome these limitations by enabling the production of this compound and its derivatives in microbial hosts. Future work will focus on elucidating the complete biosynthetic gene cluster responsible for this compound production and subsequently engineering these pathways. Heterologous expression in well-characterized microbial platforms like Escherichia coli or yeast presents a viable strategy for scalable production nih.govplos.orgconicet.gov.arnih.govspringernature.combiorxiv.org. This approach allows for the manipulation of precursor supply, optimization of enzyme expression and activity, and the introduction of novel modifications through combinatorial biosynthesis. Advances in genetic engineering tools, such as CRISPR-Cas9, and systems biology approaches will facilitate the rational design and construction of engineered cell factories. The goal is not only to increase yields but also to generate novel analogs with potentially improved biological activities by engineering tailoring enzymes (e.g., glycosyltransferases, oxidases) involved in post-polyketide synthase modifications conicet.gov.arnih.govnih.govhilarispublisher.com.

| Key Enzyme Class in Macrolide Biosynthesis | Role in Pathway | Potential Engineering Focus for this compound |

| Polyketide Synthases (PKSs) | Assembly of the macrolactone core backbone | Modifying substrate specificity, chain length |

| Cytochrome P450 Monooxygenases (CYPs) | Post-PKS oxidation and hydroxylation | Introducing novel oxidation patterns |

| Glycosyltransferases (GTs) | Attachment of sugar moieties to the aglycone | Attaching non-natural sugars, altering regioselectivity |

| Methyltransferases (MTases) | N-methylation, O-methylation of functional groups | Modifying biological activity and pharmacokinetic properties |

Development of Advanced Analytical Techniques for this compound Detection and Quantification in Complex Matrices

Accurate and sensitive detection and quantification of this compound are essential for research, quality control, and potential clinical applications. Future advancements in analytical chemistry will focus on developing more sophisticated techniques to address the challenges posed by complex biological and environmental matrices. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offers enhanced sensitivity, specificity, and accuracy for identifying and quantifying this compound, even at trace levels microtrace.comleeder-analytical.comphenomenex.comnih.govspectroscopyonline.com. These hyphenated techniques provide precise mass measurements and fragmentation patterns crucial for unambiguous identification. Furthermore, the development of targeted LC-MS/MS methods, potentially incorporating internal standards or stable isotope-labeled analogs, will be vital for robust quantification in complex biological fluids nih.govresearchgate.netmdpi.comchromatographyonline.com. Emerging analytical technologies, such as ion mobility mass spectrometry, could offer additional separation capabilities for isomers or conformers, further improving analytical resolution. The integration of chemometrics and advanced data analysis algorithms will also be key to extracting meaningful information from complex analytical datasets, facilitating the identification of this compound in diverse samples.

| Analytical Technique | Key Advancement/Benefit for this compound | Application in Future Research |

| UHPLC-HRMS | Enhanced sensitivity & specificity | Trace detection in biological samples, metabolite profiling |

| LC-MS/MS (Tandem MS) | Improved structural elucidation & quant. | Confirmation of identity, quantification in complex matrices |

| Ion Mobility MS | Separation of isomers/conformers | Distinguishing closely related this compound analogs or impurities |

| Targeted Quantitative MS | High precision & accuracy | Pharmacokinetic studies, therapeutic drug monitoring (if applicable) |

| Chemometrics/AI | Advanced data analysis & interpretation | Pattern recognition, identification of this compound in complex mixtures |

Q & A

Q. What are the primary natural sources of Modiolide A, and what methodologies are used for its isolation and purification?

this compound is primarily isolated from marine-derived and endophytic fungi, including Curvularia sp. and Periconia siamensis. Isolation involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like silica gel column chromatography and HPLC. Structural confirmation relies on NMR, mass spectrometry, and X-ray crystallography for stereochemical resolution .

Q. How is the stereochemical configuration of this compound determined experimentally?

The absolute configuration of its chiral centers (e.g., 2R,4S,7R) is resolved via X-ray crystallography of single crystals or by comparing experimental NMR data with computational models (e.g., DFT calculations for optical rotation). Enzymatic synthesis via Pichia minuta has also provided stereochemical insights through asymmetric reduction of ketone intermediates .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Bioactivity screening typically employs cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential). Dose-response curves and IC50 values are critical for quantifying efficacy .

Advanced Research Questions

Q. How can conflicting bioactivity results for this compound across studies be systematically addressed?

Contradictions may arise from variations in fungal strains, extraction protocols, or assay conditions. Researchers should:

Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?

Key steps include:

- Asymmetric catalysis : Use chiral ligands in ketone reductions to control stereochemistry.

- Macrocyclization : Employ Yamaguchi esterification or ring-closing metathesis under high-dilution conditions.

- Protecting group strategy : Temporarily mask hydroxyl groups during synthesis to prevent side reactions. Computational tools (e.g., DFT for transition-state modeling) aid in route optimization .

Q. What experimental and computational methods resolve ambiguities in this compound’s mechanism of action?

- Transcriptomics/proteomics : Identify gene/protein expression changes in treated cells.

- Molecular docking : Predict binding interactions with targets like COX-2 or tubulin.

- Knockout studies : Use CRISPR-Cas9 to validate target genes in model organisms.

- Pharmacokinetic modeling : Assess bioavailability and metabolite stability via LC-MS/MS .

Q. How do environmental factors influence the production of this compound in fungal cultures?

Design experiments to test:

- Nutrient stress : Vary carbon/nitrogen ratios in growth media.

- Co-cultivation : Introduce bacterial symbionts to trigger defensive metabolite synthesis.

- Epigenetic modulators : Add histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) to upregulate biosynthetic gene clusters .

Methodological Guidance for Research Design

- Data validation : Include positive/negative controls in bioassays and report p-values with confidence intervals to ensure reproducibility .

- Structural elucidation : Deposit crystallographic data in public databases (e.g., Cambridge Structural Database) and cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

- Synthetic route documentation : Provide detailed reaction conditions (solvent, catalyst, temperature) and characterize intermediates via IR and <sup>13</sup>C NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.